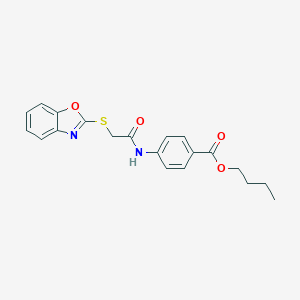

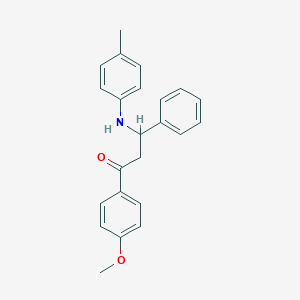

![molecular formula C15H14N2O3 B386355 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide CAS No. 315670-78-1](/img/structure/B386355.png)

4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide” is a chemical compound with the molecular formula C15H14N2O3 . It is a Schiff base, a class of compounds that have attracted scientific interest due to their ease of preparation, diverse structural and physico-chemical characteristics, metal binding affinity, and pharmacological properties .

Synthesis Analysis

The synthesis of this compound involves the condensation of ortho-vanillin with gamma-aminobutyric acid . The Schiff base is synthesized in excellent yield under mild reaction conditions in the presence of glacial acetic acid .Molecular Structure Analysis

The molecular structure of its Cu (II) complex reflects a one-dimensional polymeric compound. The complex consists of a Cu (II) ion bound to two singly deprotonated Schiff base bridging ligands that form a CuN2O4 chelation environment, and a coordination sphere with a disordered octahedral geometry .Applications De Recherche Scientifique

Coordination Chemistry

Schiff bases are well-established ligands in coordination chemistry. They readily form complexes with main group and transition metal ions. In the case of our compound, the Cu(II) complex is particularly intriguing. The complex features a one-dimensional polymeric structure, with a CuN₂O₄ chelation environment. Such complexes find applications in catalysis, oxidation reactions, and analytical chemistry .

Antibacterial and Antioxidant Properties

Schiff bases and their metal complexes exhibit remarkable antibacterial and antioxidant activities. Researchers have explored their potential as bioactive agents. The compound’s unique structure, combining an amino acid backbone with a phenolic moiety, contributes to its bioactivity. These properties make it a promising candidate for drug development .

Anticancer Potential

Studies have investigated Schiff bases for their anticancer properties. The ability to selectively target cancer cells while sparing healthy cells is crucial. Our compound’s structural features may contribute to its cytotoxic effects. Researchers continue to explore its potential as an anticancer agent .

Antidiabetic Applications

Schiff bases have shown promise in managing diabetes. Their ability to modulate glucose metabolism and enhance insulin sensitivity is of interest. Our compound’s unique structure could play a role in regulating blood sugar levels. Further studies are needed to validate its efficacy .

Dye Sensitization

Schiff bases find applications in dye-sensitized solar cells (DSSCs). Their ability to absorb light and transfer electrons makes them suitable for enhancing solar cell efficiency. Researchers have explored various Schiff base derivatives for this purpose. Our compound’s phenolic and amino acid components may contribute to its performance in DSSCs .

Industrial Dyes and Colorants

Schiff bases have been employed as industrial dyes and colorants due to their vivid hues and stability. Our compound’s specific structure could make it a valuable candidate for dye applications. Researchers may explore its use in textiles, paints, and other coloration processes .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is Cu (II) ions . This compound, also known as a Schiff base, has been shown to bind Cu (II) centres at both the hydroxamate and phenol ends . The role of Cu (II) ions in biological systems is diverse, including involvement in enzymatic reactions, electron transfer, and regulation of gene expression.

Mode of Action

The compound interacts with its targets through a process known as chelation , forming a CuN2O4 chelation environment . This interaction results in the formation of 1-D coordination polymers . The mode of action of this compound is largely dependent on its ability to form these polymers, which can have significant effects on the biochemical pathways in which Cu (II) ions are involved.

Pharmacokinetics

The compound’s molecular weight of 27028 suggests that it may have favorable absorption and distribution characteristics

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide Factors such as pH, temperature, and the presence of other ions or molecules can affect the compound’s ability to bind Cu (II) ions and form coordination polymers

Propriétés

IUPAC Name |

4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-13-4-2-3-11(14(13)18)9-17-12-7-5-10(6-8-12)15(16)19/h2-9,18H,1H3,(H2,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPWUEPIIRMZLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-(2-acetamidoethoxy)phenoxy]ethyl]acetamide](/img/structure/B386272.png)

![2-chloro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B386274.png)

![N-[2-(4-chlorophenoxy)ethyl]-4-methylbenzamide](/img/structure/B386282.png)

![N-[2-(4-butoxyphenoxy)ethyl]acetamide](/img/structure/B386285.png)

![4-Chlorophenyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B386287.png)

![N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B386288.png)

![N-benzyl-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B386290.png)